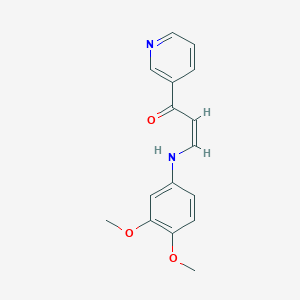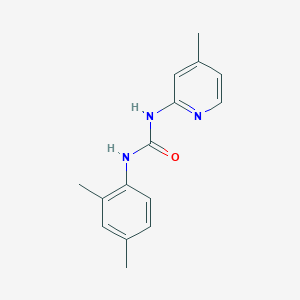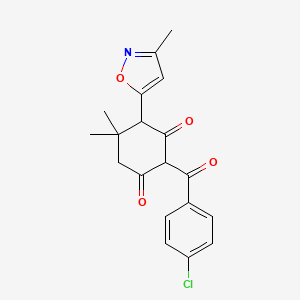
(Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one is an organic compound that features a pyridine ring and a dimethoxyaniline moiety connected through a propenone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one typically involves the condensation of 3,4-dimethoxyaniline with a pyridine-containing aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in materials science, such as the development of novel polymers or coatings.
Wirkmechanismus
The mechanism of action of (Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-(3,4-dimethoxyanilino)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a pyridine ring.
(Z)-3-(3,4-dimethoxyanilino)-1-furylprop-2-en-1-one: Similar structure but with a furan ring instead of a pyridine ring.
Uniqueness
The uniqueness of (Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one lies in its combination of a pyridine ring and a dimethoxyaniline moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-15-6-5-13(10-16(15)21-2)18-9-7-14(19)12-4-3-8-17-11-12/h3-11,18H,1-2H3/b9-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGHDXQSBMJSTK-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=CC(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C\C(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]isoxazole-3-carboxamide](/img/structure/B5398176.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398183.png)
![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5398187.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide hydrochloride](/img/structure/B5398194.png)
![N-(3-methyl-1-pyridin-3-ylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5398199.png)
![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanamide](/img/structure/B5398202.png)

![methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5398220.png)
![1-benzyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;oxalic acid](/img/structure/B5398225.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(2-phenoxyethoxy)phenyl]prop-2-enenitrile](/img/structure/B5398231.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5398242.png)
![2-[(2-butyl-1H-imidazol-5-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B5398245.png)
![N-(4-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5398249.png)

